3'-O-(4,4'-Dimethoxytrityl)-2'-deoxyinosine
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Overview
Description
3’-O-(4,4’-Dimethoxytrityl)-2’-deoxyinosine: is a modified nucleoside used primarily in the synthesis of oligonucleotides. The compound features a 4,4’-dimethoxytrityl group attached to the 3’-hydroxy position of 2’-deoxyinosine, which serves as a protecting group during the synthesis process. This modification is crucial for preventing unwanted reactions at the 3’-hydroxy position, thereby ensuring the accuracy and efficiency of oligonucleotide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-O-(4,4’-Dimethoxytrityl)-2’-deoxyinosine typically involves the protection of the 3’-hydroxy group of 2’-deoxyinosine with a 4,4’-dimethoxytrityl chloride. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, in the presence of a base like pyridine or triethylamine. The reaction conditions are generally mild, with the temperature maintained at room temperature to avoid any degradation of the nucleoside .
Industrial Production Methods: In an industrial setting, the production of 3’-O-(4,4’-Dimethoxytrityl)-2’-deoxyinosine follows a similar synthetic route but on a larger scale. The process involves the use of automated synthesizers and controlled reaction conditions to ensure high yield and purity. The product is typically purified using column chromatography and characterized by techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: While the compound itself is relatively stable, the inosine base can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Detritylation: Typically carried out using dichloroacetic acid or trichloroacetic acid in an organic solvent.
Oxidation: Can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed:
Scientific Research Applications
Chemistry:
- Used in the synthesis of oligonucleotides, which are essential for various biochemical and molecular biology applications .
Biology:
- Oligonucleotides synthesized using 3’-O-(4,4’-Dimethoxytrityl)-2’-deoxyinosine are used in gene synthesis, sequencing, and as probes in hybridization experiments .
Medicine:
- Potential applications in the development of antisense therapies and small interfering RNA (siRNA) technologies .
Industry:
Mechanism of Action
The primary role of 3’-O-(4,4’-Dimethoxytrityl)-2’-deoxyinosine is as a protecting group in oligonucleotide synthesis. The 4,4’-dimethoxytrityl group protects the 3’-hydroxy position during the synthesis process, preventing unwanted side reactions. The detritylation step, which involves the removal of the protecting group, is crucial for the continuation of the synthesis process. The mechanism involves the formation of a stable 4,4’-dimethoxytrityl carbocation under acidic conditions, which is then removed to yield the free 3’-hydroxy group .
Comparison with Similar Compounds
- 3’-O-(4,4’-Dimethoxytrityl)-2’-deoxyadenosine
- 3’-O-(4,4’-Dimethoxytrityl)-2’-deoxycytidine
- 3’-O-(4,4’-Dimethoxytrityl)-2’-deoxythymidine
Uniqueness:
- Base Composition: The inosine base in 3’-O-(4,4’-Dimethoxytrityl)-2’-deoxyinosine provides unique properties compared to other nucleosides, such as the ability to pair with multiple bases, which is useful in certain hybridization applications .
- Stability: The 4,4’-dimethoxytrityl group provides stability during the synthesis process, ensuring high yield and purity of the final oligonucleotide product .
Properties
IUPAC Name |
9-[(2R,4S,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N4O6/c1-38-23-12-8-21(9-13-23)31(20-6-4-3-5-7-20,22-10-14-24(39-2)15-11-22)41-25-16-27(40-26(25)17-36)35-19-34-28-29(35)32-18-33-30(28)37/h3-15,18-19,25-27,36H,16-17H2,1-2H3,(H,32,33,37)/t25-,26+,27+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGPSUHVMFNHMZ-OYUWMTPXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC4CC(OC4CO)N5C=NC6=C5N=CNC6=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)O[C@H]4C[C@@H](O[C@@H]4CO)N5C=NC6=C5N=CNC6=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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